molecular formula C17H21NO2 B1385430 N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline CAS No. 1040683-73-5

N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline

Cat. No.: B1385430
CAS No.: 1040683-73-5
M. Wt: 271.35 g/mol
InChI Key: ZNLUHISWCQNSID-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline is an organic compound with the molecular formula C17H21NO2 It is characterized by the presence of a phenoxy group, an ethyl chain, and a methoxyaniline moiety

Properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-7-6-8-14(2)17(13)20-12-11-18-15-9-4-5-10-16(15)19-3/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLUHISWCQNSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline typically involves the reaction of 2,6-dimethylphenol with 2-chloroethylamine to form 2-(2,6-dimethylphenoxy)ethylamine. This intermediate is then reacted with 2-methoxyaniline under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenoxy and methoxyaniline groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or room temperature, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
  • N-[2-(2,6-Dimethylphenoxy)ethyl]acetamide
  • 2-(2,6-Dimethylphenoxy)ethyl acetate

Uniqueness

N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline is unique due to the presence of both phenoxy and methoxyaniline groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 2,6-dimethylphenol with 2-chloroethylamine to form an intermediate, which is then reacted with 2-methoxyaniline. The reaction conditions often include solvents such as dichloromethane or ethanol and catalysts like potassium carbonate or sodium hydroxide to facilitate the process.

Chemical Structure:

  • Molecular Formula: C17H23NO2
  • Molecular Weight: Approximately 273.37 g/mol

2. Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial , anticancer , and anti-inflammatory properties. Its mechanism of action primarily involves interaction with specific molecular targets within cells, modulating various biological pathways.

2.1 Antimicrobial Activity

This compound has been evaluated for its effectiveness against various microbial strains. Studies have shown that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

2.2 Anticancer Properties

The compound has been studied for its anticancer potential using several human cancer cell lines. For instance, in vitro assays demonstrated that it inhibited the proliferation of lung cancer cell lines (A549, HCC827, and NCI-H358) with IC50 values indicating moderate to high cytotoxicity .

Cell LineIC50 (μM)
A5496.75
HCC8275.13
NCI-H3584.01

These results suggest that this compound may serve as a lead compound in developing new anticancer therapies.

2.3 Anti-inflammatory Effects

Preliminary studies indicate that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various models of inflammation.

The mechanism of action for this compound involves several key pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • DNA Interaction: Similar compounds have shown the ability to bind DNA and inhibit DNA-dependent enzymes, which could be a potential mechanism for its anticancer activity .
  • Cell Membrane Disruption: Its antimicrobial effects are partly attributed to its ability to disrupt bacterial cell membranes.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study conducted on various human cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner.
  • Research on its antimicrobial properties demonstrated significant inhibition of bacterial growth in both in vitro and in vivo models.

5.

This compound shows promising biological activities with potential applications in antimicrobial and anticancer therapies. Further research is necessary to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.

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